REACTION_CXSMILES
|
[Si]([O:8][C:9]1[CH:19]=[CH:18][C:12]2[N:13]([CH3:17])[C:14](=[O:16])[O:15][C:11]=2[CH:10]=1)(C(C)(C)C)(C)C.[Si](OC1C=CC2OC(=O)N(C)C=2C=1)(C(C)(C)C)(C)C>>[OH:8][C:9]1[CH:19]=[CH:18][C:12]2[N:13]([CH3:17])[C:14](=[O:16])[O:15][C:11]=2[CH:10]=1
|
Name
|
19C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6-{[tert-butyl(dimethyl)silyl]oxy}-3-methyl-1,3-benzoxazol-2(3H)-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1=CC2=C(N(C(O2)=O)C)C=C1
|
Name
|
5-{[tert-butyl(dimethyl)silyl]oxy}-3-methyl-1,3-benzoxazol-2(3H)-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC=1C=CC2=C(N(C(O2)=O)C)C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC2=C(N(C(O2)=O)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |